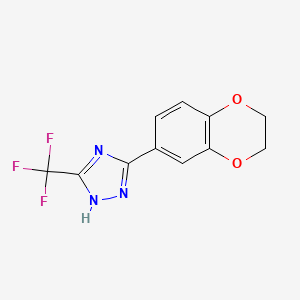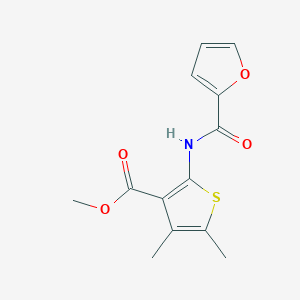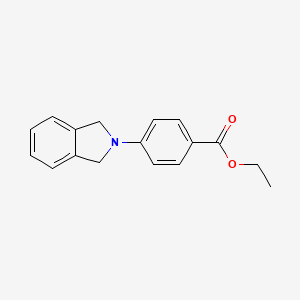![molecular formula C17H21N5O B5560471 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H21N5O and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.17461031 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Potential
Research on pyrazolopyrimidine derivatives, including compounds similar to N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide, has shown promising results in the field of anticancer and anti-inflammatory treatments. A study by Rahmouni et al. (2016) synthesized a series of these compounds and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, which are significant for cancer and inflammation therapy (Rahmouni et al., 2016).
DNA Binding Properties
The pyrrole−imidazole polyamides, closely related to this compound, have been found to exhibit specific DNA binding properties. Swalley et al. (1996) reported the use of these polyamides for recognizing core sequences in the minor groove of double-stranded DNA. This has implications for gene regulation and potential therapeutic applications (Swalley et al., 1996).
Antituberculosis Activity
Compounds structurally similar to this compound have shown significant activity against various tuberculosis strains. Moraski et al. (2011) synthesized a series of these compounds and evaluated their efficacy against multi- and extensive drug-resistant tuberculosis strains. Their findings highlight the potential of these compounds in treating drug-resistant forms of tuberculosis (Moraski et al., 2011).
Antimicrobial Activity
Studies have also explored the antimicrobial potential of pyrazolopyrimidine derivatives. For instance, Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial effectiveness. These compounds exhibited significant inhibitory activity against various bacterial and fungal strains, suggesting their utility in antimicrobial therapy (Abdallah & Elgemeie, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-11-6-7-16-19-15(10-22(16)9-11)17(23)18-8-4-5-14-12(2)20-21-13(14)3/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHLZTSNGHASIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NCCCC3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)


![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)
![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)
![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)
![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)
![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)
